![molecular formula C22H25NO4 B13333266 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine typically involves the protection of the amino group of L-alloisoleucine with the Fmoc group. This can be achieved through the reaction of L-alloisoleucine with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group of the alloisoleucine.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Peptide Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt) in DMF.
Major Products:
Fmoc Removal: Free N-methyl-L-alloisoleucine.
Peptide Coupling: Peptides containing N-methyl-L-alloisoleucine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide chains.
Biology and Medicine: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides can be used in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific functions.
Wirkmechanismus
The primary function of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions or modifications.
Vergleich Mit ähnlichen Verbindungen
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of the peptide chain. This modification can enhance the stability and bioactivity of the resulting peptides, making it a valuable tool in peptide synthesis and drug development.
Eigenschaften
Molekularformel |
C22H25NO4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m1/s1 |
InChI-Schlüssel |
IQIOLCJHRZWOLS-VLIAUNLRSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


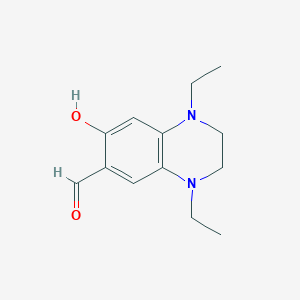

![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
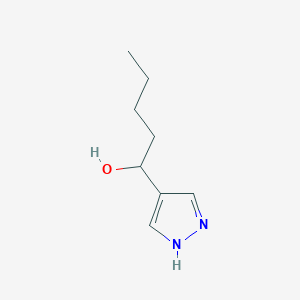
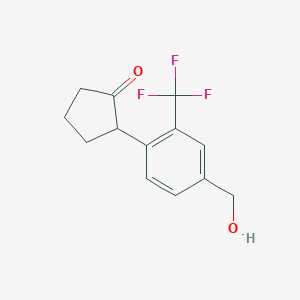
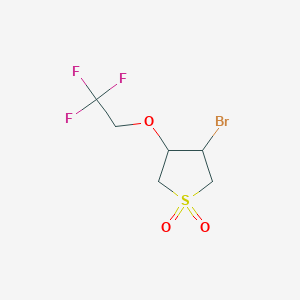
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
![tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13333243.png)
![(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide](/img/structure/B13333244.png)
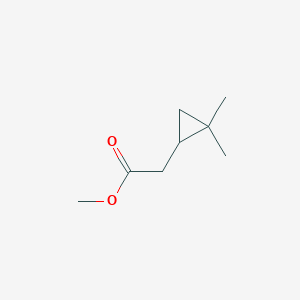

![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B13333256.png)
